3-Ethoxycyclobutane-1-sulfonamide

Fragment-based drug discovery Physicochemical properties Lead-likeness

Fragment-based drug discovery demands underrepresented 3D scaffolds with balanced physicochemical profiles. 3-Ethoxycyclobutane-1-sulfonamide (CAS 1692032-79-3) addresses this as a cyclobutane sulfonamide building block (MW 179.24, LogP -0.16, Fsp3 1.0, HBA 3, HBD 1) aligned with expanded Rule-of-Three criteria. • Primary sulfonamide -NH2 serves as a zinc-binding warhead for metalloenzyme fragment screens (e.g., carbonic anhydrase isoforms) • 3-Ethoxy group provides a cleavable synthetic handle for O-dealkylation and downstream diversification • ≥95% purity; available from stock with global B2B shipping for bespoke fragment library assembly

Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
Cat. No. B13245231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxycyclobutane-1-sulfonamide
Molecular FormulaC6H13NO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCCOC1CC(C1)S(=O)(=O)N
InChIInChI=1S/C6H13NO3S/c1-2-10-5-3-6(4-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)
InChIKeyIRXLJBNBKDJXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxycyclobutane-1-sulfonamide: Physicochemical and Structural Baseline


3-Ethoxycyclobutane-1-sulfonamide (CAS 1692032-79-3) is a C6H13NO3S sulfonamide building block (MW 179.24 g/mol, LogP -0.1576) featuring a cyclobutane core substituted at the 3-position with an ethoxy group . The compound belongs to the cyclobutanesulfonamide class, which has been identified as an underrepresented yet attractive three-dimensional (3D) scaffold for fragment-based drug discovery (FBDD) due to its high fraction of sp3-hybridized carbons (Fsp3) and conformational rigidity [1]. It is commercially available from multiple vendors at ≥95% purity for research use .

FBDD Screening Libraries 3D cyclobutane sulfonamide fragment with high sp3 fraction
Target Engagement Primary sulfonamide –NH2 as zinc-binding motif for metalloenzymes
Synthetic Tractability Ethoxy handle for O-dealkylation; sulfonamide N-H for diversification

Differentiation from Unsubstituted and Methoxy Cyclobutane Sulfonamide Analogs


Within the cyclobutanesulfonamide series, the 3-position substituent is not merely a passive solubility handle—it modulates key physicochemical properties that govern fragment library performance and downstream synthetic tractability. The unsubstituted cyclobutanesulfonamide (MW 135.18, LogP -0.36) lacks the additional hydrogen-bond acceptor and the synthetic growth vector provided by the 3-alkoxy group . The 3-methoxy analog (MW 165.21) offers a shorter, less lipophilic alkyl chain, while the 3-ethoxy-N-methyl derivative (MW 193.27) eliminates the primary sulfonamide -NH2 hydrogen-bond donor capacity, fundamentally altering target engagement potential . These differences in molecular weight, lipophilicity, hydrogen-bond donor/acceptor count, and rotatable bond count mean that in-class compounds cannot be interchanged without altering fragment hit profiles, pharmacokinetic trajectories, or the scope of subsequent chemical elaboration [1].

3-Ethoxycyclobutane-1-sulfonamide
Unsubstituted cyclobutanesulfonamide
Lower MW, fewer HBA, and no ethoxy growth vector may alter fragment hit profiles and synthetic routes.
3-Ethoxycyclobutane-1-sulfonamide
3-Methoxy analog
Shorter chain reduces lipophilicity and synthetic access to 3-hydroxy intermediate via selective dealkylation.
3-Ethoxycyclobutane-1-sulfonamide
3-Ethoxy-N-methyl analog
Loss of primary sulfonamide HBD eliminates zinc-binding capacity and blocks N-functionalization routes.

Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Weight and Lipophilicity vs. Unsubstituted Parent

3-Ethoxycyclobutane-1-sulfonamide (MW 179.24, LogP -0.1576) exhibits a molecular weight increase of 44.06 g/mol (+32.6%) and a LogP shift of approximately +0.16 to +0.20 units relative to the unsubstituted parent cyclobutanesulfonamide (MW 135.18, LogP -0.32 to -0.36) . This places the ethoxy derivative in a more favorable fragment-like property space (MW closer to the ~200 Da midpoint of the Rule of Three) while maintaining acceptable hydrophilicity for aqueous solubility in fragment screens [1].

MW & LogP vs Unsubstituted Cross-study comparable
ΔMW +44.06 g/mol (+32.6%), ΔLogP ≈ +0.16–0.20 units
Positions ethoxy derivative closer to optimal fragment MW (~200 Da) for FBDD screening.
LogP values from supplier datasheets; experimental confirmation recommended.
Fragment-based drug discovery Physicochemical properties Lead-likeness

Hydrogen-Bond Acceptor Advantage Over Unsubstituted Scaffold

The ethoxy substituent at the 3-position adds one hydrogen-bond acceptor (the ether oxygen) to the cyclobutanesulfonamide scaffold, yielding a total of 3 HBA for 3-ethoxycyclobutane-1-sulfonamide compared to 2 HBA for the unsubstituted parent cyclobutanesulfonamide . Both compounds retain 1 HBD from the primary sulfonamide -NH2. This additional HBA capability, combined with the rotatable ethoxy group (2 rotatable bonds vs. 0 for the unsubstituted compound), provides greater conformational sampling of hydrogen-bonding geometries during target engagement [1].

HBA & Rotatable Bond Advantage Cross-study comparable
Target: 3 HBA, 2 rotatable bonds | Comparator: 2 HBA, 0 rotatable bonds
Additional HBA and conformational flexibility may expand targetable proteome coverage in fragment screens.
Medicinal chemistry Target engagement Fragment screening

Alkoxy Chain Length Differentiation vs. 3-Methoxy Analog

3-Ethoxycyclobutane-1-sulfonamide (MW 179.24) differs from its 3-methoxy analog (MW 165.21) by a single methylene unit (-CH2-), corresponding to a molecular weight increase of 14.03 g/mol (+8.5%) [1]. This incremental mass increase, while modest, shifts the ethoxy derivative further into the optimal fragment property space (MW 150–250 Da) and provides a distinct vector for hydrophobic contacts in protein binding pockets. The ethoxy group also offers greater synthetic versatility for late-stage O-dealkylation to the 3-hydroxy intermediate, a key diversification point not equally accessible from the methoxy analog due to differential demethylation vs. deethylation selectivity .

Chain Length vs 3-Methoxy Cross-study comparable
ΔMW +14.03 g/mol (+8.5%), ΔChain +1 carbon
Incremental mass and lipophilicity tuning without altering core pharmacophore.
Ethoxy offers selective O-dealkylation to 3-hydroxy intermediate.
SAR Lead optimization Physicochemical tuning

3D Character (Fsp3) Advantage Over Planar Aromatic Sulfonamides

Cyclobutane-containing fragments, including 3-ethoxycyclobutane-1-sulfonamide, possess an Fsp3 value of 1.0 for the cyclobutane core (all four ring carbons are sp3-hybridized), compared to Fsp3 values approaching 0 for conventional planar aromatic sulfonamide fragments such as benzenesulfonamide [1]. Published principal moment of inertia (PMI) analyses of 33-member cyclobutane fragment libraries (comprising amines, amides, and sulfonamides) demonstrated that the cyclobutane sulfonamide class occupies a distinct region of 3D chemical space that is underrepresented in traditional fragment collections, with favorable normalized PMI ratios (ΣNPR) indicative of higher three-dimensional character [1]. The ethoxy substituent contributes additional conformational degrees of freedom while preserving the puckered, non-planar geometry of the cyclobutane ring.

3D Character (Fsp3) vs Planar Aromatics Class-level inference
Cyclobutane core Fsp3 = 1.0; PMI analysis places class in distinct 3D chemical space.
3D fragments linked to broader chemical space coverage versus planar scaffolds in screening collections.
No ΣNPR value specific to ethoxy derivative; class-level shape inference from 33-member library.
Fragment library design 3D diversity Conformational analysis

Primary Sulfonamide H-Bond Donor vs. N-Methylated Analog

3-Ethoxycyclobutane-1-sulfonamide retains the primary sulfonamide -NH2 group (1 HBD), which is critical for hydrogen-bond donation to biological targets such as the catalytic zinc-bound water/hydroxide in carbonic anhydrase isoforms or the phosphate-binding loop of kinases [1]. Its close analog, 3-ethoxy-N-methylcyclobutane-1-sulfonamide (CAS 2137902-85-1, MW 193.27), replaces one sulfonamide N-H with an N-CH3 group, eliminating 1 HBD and increasing both MW (+14.03 g/mol, +7.8%) and lipophilicity . The primary sulfonamide -NH2 also serves as a synthetic handle for subsequent N-functionalization (acylation, sulfonylation, arylation), a diversification pathway that is blocked in the N-methyl derivative .

Primary Sulfonamide HBD vs N-Methyl Cross-study comparable
Target: 1 HBD, N-H available | Comparator: 0 HBD, N-CH3 blocked
Retains zinc-binding capacity and synthetic N-functionalization handle for lead elaboration.
Essential for carbonic anhydrase and kinase fragment screening.
Hydrogen-bond donor Target engagement Fragment elaboration

Recommended Research and Industrial Application Scenarios


3D Fragment Library Construction for FBDD Screening

Incorporate 3-ethoxycyclobutane-1-sulfonamide into bespoke fragment screening libraries where enhanced 3D character (cyclobutane Fsp3 = 1.0) and a balanced property profile (MW 179.24, LogP -0.1576, HBA 3, HBD 1) are design criteria. The compound's physicochemical parameters align with the expanded Rule of Three (RO3) thresholds used in the design of the published 33-member cyclobutane fragment library, which demonstrated favorable shape diversity and property metrics against existing synthetic 3D fragment collections [1]. Its primary sulfonamide -NH2 and ethoxy ether oxygen provide orthogonal hydrogen-bonding vectors for target engagement .

Hit-to-Lead SAR Expansion at the 3-Position

Use 3-ethoxycyclobutane-1-sulfonamide as the starting point for systematic structure-activity relationship (SAR) studies where the alkoxy chain length is incrementally varied. The ethoxy group provides an intermediate MW (179.24) and lipophilicity between the methoxy analog (MW 165.21) and potential propoxy/butoxy extensions, enabling fine-tuning of target affinity and physicochemical properties without altering the cyclobutane-sulfonamide core pharmacophore [2]. The ethoxy group can be selectively cleaved to the 3-hydroxy intermediate for subsequent diversification, offering a synthetic advantage over the methoxy analog .

Carbonic Anhydrase or Metalloenzyme Inhibitor Fragment Screening

Deploy 3-ethoxycyclobutane-1-sulfonamide in fragment screens against carbonic anhydrase isoforms or other zinc-dependent metalloenzymes where primary sulfonamides are established zinc-binding groups. The 3-fluorocyclobutane-1-sulfonamide analog has demonstrated potent CA-II inhibition (IC50 12 nM) [3], suggesting that the cyclobutanesulfonamide scaffold is competent for metalloenzyme engagement. The ethoxy derivative offers distinct physicochemical properties (lower electronegativity, higher lipophilicity) compared to the fluoro analog, which may translate to differential isoform selectivity profiles [4].

Synthetic Building Block for Sulfonamide-Containing Therapeutics

Employ 3-ethoxycyclobutane-1-sulfonamide as a versatile synthetic intermediate for constructing more complex sulfonamide-containing molecules. The primary sulfonamide -NH2 serves as a site for N-functionalization (acylation, arylation, sulfonylation), while the ethoxy group provides a handle for O-dealkylation or direct nucleophilic displacement. The retrosynthetic analysis indicates three viable disconnection strategies—sulfonamide bond formation, ethoxy group installation via alkylation, and sulfonyl chloride precursor functionalization—offering flexible entry points for both parallel library synthesis and targeted compound preparation .

Application
Selection Property
Validation Focus
3D FBDD Library Construction
High Fsp3, balanced MW/LogP
RO3 compliance, shape diversity metrics
Hit-to-Lead SAR at 3-Position
Intermediate ethoxy chain
MW/lipophilicity tuning, O-dealkylation access
Metalloenzyme Fragment Screening
Primary sulfonamide zinc-binding
Isoform selectivity profiling, enzymatic inhibition assays
Sulfonamide Lead Optimization
-NH2 and ethoxy diversification handles
Synthetic route scope, N-functionalization evaluation
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